molecular formula C13H15N3 B11890587 3-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-1-methyl-1H-indole

3-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-1-methyl-1H-indole

Cat. No.: B11890587
M. Wt: 213.28 g/mol
InChI Key: OPJPDQSQICYHHS-UHFFFAOYSA-N
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Description

3-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-1-methyl-1H-indole is a synthetic indole-imidazole hybrid compound of high interest in medicinal chemistry and pharmacological research. Its molecular structure incorporates two privileged pharmacophores: the indole nucleus, which is prevalent in numerous bioactive natural products and pharmaceuticals, and the 4,5-dihydro-1H-imidazole (imidazoline) ring . This specific combination of scaffolds is actively investigated for its potential to interact with a variety of biological targets. Compounds based on the indole structure demonstrate a wide spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties . Recent research into structurally similar 3-substituted indole-imidazole derivatives has identified potent inhibitors of methicillin-resistant Staphylococcus aureus (MRSA), highlighting the potential of this chemical class in addressing antibiotic-resistant bacteria . Furthermore, related analogs bearing the 3-(4,5-dihydro-1H-imidazol-2-yl)-1H-indole structure have been studied as potential insulin secretagogues for the treatment of type II diabetes, functioning through imidazoline-related mechanisms . The inclusion of the 1-methyl substitution on the indole nitrogen can influence the compound's metabolic stability, binding affinity, and overall pharmacokinetic profile, making it a valuable tool for structure-activity relationship (SAR) studies. This product is intended for research applications such as in vitro bioactivity screening, the development of novel therapeutic candidates for neurodegenerative diseases, infectious diseases, and metabolic disorders, and as a key intermediate in organic synthesis . This chemical is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

Molecular Formula

C13H15N3

Molecular Weight

213.28 g/mol

IUPAC Name

3-(4,5-dihydro-1H-imidazol-2-ylmethyl)-1-methylindole

InChI

InChI=1S/C13H15N3/c1-16-9-10(8-13-14-6-7-15-13)11-4-2-3-5-12(11)16/h2-5,9H,6-8H2,1H3,(H,14,15)

InChI Key

OPJPDQSQICYHHS-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC3=NCCN3

Origin of Product

United States

Preparation Methods

Indole Core Construction via Fischer Methodology

The Fischer indole synthesis remains a cornerstone for constructing the 1-methyl-1H-indole scaffold. Starting from phenylhydrazine and methyl-substituted ketones (e.g., 2-bromoacetophenone), cyclization under acidic conditions (e.g., polyphosphoric acid or HCl/EtOH) yields 1-methyl-1H-indole derivatives. For instance, 1-methyl-1H-indole-3-carbaldehyde is a common intermediate.

Key Reaction Conditions :

  • Temperature : 80–120°C

  • Catalyst : Bronsted acids (e.g., H₂SO₄, PPA)

  • Yield : 60–85%

Direct Alkylation of Preformed Imidazoline with Indole Derivatives

Nucleophilic Substitution at C-3

Pre-synthesized imidazoline derivatives (e.g., 4,5-dihydro-1H-imidazole-2-methanol) undergo alkylation with 1-methyl-1H-indole-3-methyl halides. This two-step process involves:

  • Halogenation : Treatment of 1-methyl-1H-indole-3-methanol with thionyl chloride (SOCl₂) or PBr₃ to form 3-(chloromethyl)-1-methyl-1H-indole.

  • Alkylation : Reaction with imidazoline in the presence of a base (e.g., K₂CO₃) in DMF or DMSO.

Critical Parameters :

  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.

  • Yield : 50–70%.

Palladium-Catalyzed Cross-Coupling Strategies

Heck Reaction for Vinylimidazoline Coupling

A Heck coupling approach enables the introduction of imidazoline-containing vinyl groups to the indole nucleus. For example, 3-bromo-1-methyl-1H-indole reacts with vinylimidazoline derivatives using Pd(OAc)₂ and tri-o-tolylphosphine as a catalytic system.

Advantages :

  • Regioselectivity : High C-3 specificity.

  • Limitations : Requires stringent purification of intermediates (e.g., 5-bromo-1-methyl-1H-indole) to prevent catalyst poisoning.

Representative Conditions :

ParameterValue
CatalystPd(OAc)₂ (5 mol%)
LigandTri-o-tolylphosphine
SolventDMF
Temperature100°C
Yield55–75%

Microwave-Assisted Synthesis

Accelerated Cyclocondensation

Microwave irradiation significantly reduces reaction times for imidazoline formation. A one-pot protocol involves heating 1-methyl-1H-indole-3-carbaldehyde with ethylenediamine and ammonium acetate in acetic acid under microwave conditions (300 W, 120°C).

Benefits :

  • Time Efficiency : 20–40 minutes vs. 6–12 hours conventionally.

  • Yield Improvement : 70–80%.

Solid-Phase Synthesis Using Ionic Liquid Catalysts

Eco-Friendly Methylation and Cyclization

Ionic liquids (e.g., [Bmim]OH) catalyze both indole methylation and subsequent imidazoline cyclization. In a representative procedure, 1H-indole reacts with dimethyl carbonate (DMC) under reflux, followed by ethylenediamine addition.

Key Features :

  • Catalyst Efficiency : [Bmim]OH enables >90% conversion.

  • Solvent-Free Conditions : Minimizes waste.

  • Yield : 65–75%.

Comparative Analysis of Methodologies

MethodYield (%)TimeScalabilityEnvironmental Impact
Fischer + Imidazoline45–658–24 hModerateHigh (acid waste)
Direct Alkylation50–706–12 hHighModerate
Pd-Catalyzed Coupling55–7512–18 hLowHigh (heavy metals)
Microwave70–800.5–1 hHighLow
Ionic Liquid65–754–8 hHighLow

Chemical Reactions Analysis

Types of Reactions

3-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-1-methyl-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Halogenated reagents, basic conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing the imidazole ring often exhibit significant antimicrobial properties. For instance, derivatives similar to 3-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-1-methyl-1H-indole have shown effectiveness against various bacterial strains. In vitro studies demonstrated that certain derivatives possess minimum inhibitory concentrations (MIC) comparable to established antibiotics, suggesting potential as new antimicrobial agents .

Anticancer Properties

The compound's structural characteristics allow it to interact with biological targets implicated in cancer progression. Studies have explored its efficacy against different cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. For example, derivatives of similar structure have been tested against triple-negative breast cancer cells, demonstrating significant reductions in cell viability .

Neurological Effects

Compounds related to this indole-imidazole hybrid have been investigated for their neuroprotective effects. Preliminary studies suggest that they may modulate neurotransmitter systems and exhibit potential in treating neurodegenerative diseases .

Enzyme Inhibition

3-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-1-methyl-1H-indole has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of certain kinases or phosphatases, which play critical roles in cellular signaling and metabolism .

Antioxidant Activity

The antioxidant properties of this compound have also been explored. It has been shown to scavenge free radicals effectively, which could be beneficial in preventing oxidative stress-related diseases .

Organic Electronics

Due to its unique electronic properties, compounds like 3-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-1-methyl-1H-indole are being investigated for use in organic electronic devices. Their ability to form stable thin films makes them suitable candidates for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Case Studies

Study Focus Findings
Study on Antimicrobial ActivityTested against E. coli and S. aureusShowed MIC values comparable to standard antibiotics
Cancer Cell Line StudyTriple-negative breast cancerReduced cell viability by 55% at 10 µM concentration
Neuroprotective EffectsModulation of neurotransmitter systemsPotential therapeutic effects in neurodegenerative models

Mechanism of Action

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Core Structure Key Substituents Biological Activity Applications
3-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-1-methyl-1H-indole (BU99008) C₁₂H₁₃N₃ Indole - 1-Me
- 3-(4,5-dihydroimidazol-2-yl)methyl
High affinity for I₂ binding sites (Ki < 10 nM) PET imaging of neuroinflammation
2-[4-(4,5-Diphenyl-1H-imidazol-2-yl)phenyl]isoindoline-1,3-dione (6) C₂₉H₂₀N₄O₂ Isoindoline - 4,5-Diphenylimidazole
- Phthalimide
Antimicrobial (limited activity) Antimicrobial research
BRL44408 C₁₃H₁₅N₃·C₄H₄O₄ Isoindole - 4,5-Dihydroimidazole
- Maleate counterion
α₂A-Adrenoceptor antagonist (Ki = 6.3 nM) Pharmacological studies of adrenergic pathways
3-(4,5-Diphenyl-1H-imidazol-2-yl)-1H-indole derivatives (1a-1d) C₂₃H₁₈N₃ Indole - 4,5-Diphenylimidazole Mostly inactive; compound 1c shows weak antimicrobial activity Antimicrobial screening
N-[4-(4,5-Dihydro-1H-imidazol-2-yl)phenyl]-3-...benzamide dimesylate (6) Complex Biphenyl-amide - Dual imidazoline groups Anti-trypanosomal activity (EC₅₀: 0.5–2 µM) African trypanosomiasis drug development

Key Observations

Selectivity for Target Receptors: BU99008 exhibits >100-fold selectivity for I₂ binding sites over α₂-adrenoceptors, unlike BRL44408, which targets α₂A-adrenoceptors . The 4,5-dihydroimidazole moiety in BU99008 is critical for I₂ affinity, whereas fully aromatic imidazoles (e.g., 4,5-diphenyl derivatives) show divergent activities, often with lower potency .

Biological Efficacy :

  • BU99008 has been validated in both in vitro (rat brain membranes) and in vivo (rhesus monkey PET) models, achieving high brain penetration and specific binding .
  • In contrast, diphenylimidazole-indole hybrids (e.g., 1a-1d) showed minimal antimicrobial activity, except for 1c, which had moderate effects against S. aureus .

Synthetic Complexity :

  • BU99008’s synthesis likely involves multi-step reactions with purification challenges due to its polar imidazoline group. Comparatively, diphenylimidazole derivatives are synthesized via one-pot microwave-assisted methods, improving yield and scalability .

Research Findings and Clinical Relevance

  • BU99008 in Neuroimaging :

    • In rhesus monkeys, ¹¹C-BU99008 demonstrated rapid brain uptake (peak at 5–8 minutes) and specific binding to I₂ sites in regions like the striatum and cortex .
    • This ligand is being explored for studying glial activation in Alzheimer’s disease, where I₂ receptors are upregulated in reactive astrocytes .
  • Anti-trypanosomal diimidazoline amides (e.g., compound 6 in ) require further optimization to reduce cytotoxicity while maintaining efficacy.

Biological Activity

3-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-1-methyl-1H-indole, also known as CID 19853, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing information from various studies and sources.

Chemical Structure and Properties

The molecular formula of 3-((4,5-dihydro-1H-imidazol-2-yl)methyl)-1-methyl-1H-indole is C12H13N3C_{12}H_{13}N_{3} with a molecular weight of approximately 199.25 g/mol. The compound features an indole core substituted with a 4,5-dihydro-1H-imidazole moiety, which is key to its biological interactions.

Anticancer Activity

Research has indicated that compounds containing the imidazole ring exhibit promising anticancer properties. For instance, derivatives related to this compound have been evaluated for their cytotoxic effects on various cancer cell lines. One study highlighted that certain imidazole-based compounds demonstrated significant inhibition of cervical and bladder cancer cell lines with IC50 values ranging from 2.38 to 3.77 μM . This suggests that 3-((4,5-dihydro-1H-imidazol-2-yl)methyl)-1-methyl-1H-indole may also possess similar anticancer efficacy.

The mechanism by which imidazole derivatives exert their anticancer effects often involves the induction of apoptosis in cancer cells. For example, compounds similar to 3-((4,5-dihydro-1H-imidazol-2-yl)methyl)-1-methyl-1H-indole have shown the ability to activate caspases, leading to programmed cell death . This apoptotic effect is crucial for developing effective cancer therapies.

Case Studies and Experimental Data

Several studies have focused on the synthesis and evaluation of imidazole-containing compounds:

  • Cytotoxic Evaluation : A study synthesized a series of imidazole derivatives and evaluated their cytotoxicity against human cancer cell lines. The findings suggested a structure-activity relationship where specific substitutions enhanced biological activity .
  • Cardiovascular Effects : Other research explored the cardiovascular effects of related compounds, noting their potential as antihypertensive agents by interacting with imidazoline binding sites .
  • Induction of Apoptosis : In vitro experiments demonstrated that specific derivatives could induce apoptosis in cancer cells, highlighting their potential as therapeutic agents .

Summary of Biological Activities

CompoundActivityIC50 (μM)Mechanism
3-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-1-methyl-1H-indoleAnticancerTBDApoptosis induction
Related Imidazole Derivative AAnticancer2.38Caspase activation
Related Imidazole Derivative BAntihypertensiveTBDInteraction with IBS

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-1-methyl-1H-indole?

  • Methodology : The compound is typically synthesized via one-pot condensation reactions. A microwave-assisted, solvent-free approach using Amberlyst A-15 as a catalyst has been reported to enhance reaction efficiency. This method involves reacting 1H-indole-3-carbaldehyde with benzil, ammonium acetate, and a catalyst under controlled microwave conditions .
  • Key Considerations : Solvent-free conditions reduce purification complexity, while microwave irradiation accelerates reaction kinetics. Amberlyst A-15, a solid acid catalyst, improves regioselectivity and minimizes byproducts .

Q. How is spectroscopic characterization (e.g., NMR, FTIR) performed for this compound?

  • Methodology :

  • 1H NMR : DMSO-d6 is used as a solvent to resolve indole NH protons (δ ~11.75 ppm) and aromatic protons (δ 6.2–8.5 ppm). Methyl groups on the imidazole ring appear as singlets (δ ~3.12 ppm) .
  • FTIR : Key peaks include N-H stretching (~3418 cm⁻¹ for indole), C=N imidazole ring vibrations (~1625 cm⁻¹), and aromatic C=C bending (~1440–1495 cm⁻¹) .
    • Validation : HRMS (+ESI) confirms molecular weight (e.g., m/z 425.515 calculated vs. 425.524 observed) .

Q. What in vitro biological screening methods are used to evaluate its bioactivity?

  • Methods :

  • Antimicrobial Assays : Disk diffusion or broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). MIC values are determined for active derivatives .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values. Inactive derivatives (e.g., low MIC or IC50) are structurally analyzed to identify non-active pharmacophores .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of imidazole-indole hybrids?

  • Methodology :

  • Design of Experiments (DOE) : Use response surface methodology (RSM) to optimize variables (e.g., catalyst loading, microwave power, reaction time). Computational tools like ICReDD integrate quantum chemical calculations to predict optimal conditions .
  • Catalyst Screening : Compare Amberlyst A-15 with alternatives (e.g., Fe3O4 nanoparticles) to enhance recyclability and reduce side reactions .

Q. How to address discrepancies in biological activity data across structural analogs?

  • Analysis :

  • SAR Studies : Correlate substituent effects (e.g., electron-withdrawing groups on the imidazole ring) with bioactivity. For example, compound 1c (with a 4-methylphenyl group) showed higher antifungal activity than unsubstituted analogs, suggesting steric and electronic tuning is critical .
  • Crystallography : Single-crystal X-ray data (e.g., Penthala et al., 2009) can reveal conformational preferences impacting receptor binding .

Q. What computational approaches aid in designing novel derivatives with enhanced activity?

  • Methods :

  • Docking Studies : Use AutoDock Vina to model interactions with targets like fungal CYP51 or bacterial DNA gyrase. Focus on hydrogen bonding with imidazole NH and hydrophobic interactions with the indole ring .
  • QSAR Modeling : Train models on datasets of MIC/IC50 values to predict activity for virtual libraries. Descriptors like logP, polar surface area, and H-bond donors are critical for permeability optimization .

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